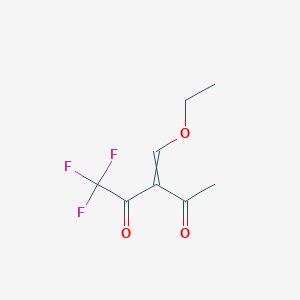
4-Hydroxy-3-((trimethylammonio)methyl)catechol
描述
4-Hydroxy-3-((trimethylammonio)methyl)catechol is a chemical compound with the molecular formula C₁₀H₁₆NO₃⁺ and a molecular weight of 198.239 g/mol This compound is known for its unique structure, which includes a catechol moiety substituted with a trimethylammonio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((trimethylammonio)methyl)catechol typically involves the following steps:
Starting Materials: The synthesis begins with catechol as the primary starting material.
Methylation: Catechol undergoes methylation to introduce the trimethylammonio group. This step often involves the use of methylating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH).
Hydroxylation: The hydroxylation of the methylated intermediate is carried out to introduce the hydroxyl groups at the desired positions on the aromatic ring. This step may involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
化学反应分析
Types of Reactions
4-Hydroxy-3-((trimethylammonio)methyl)catechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, oxidized catechol derivatives
Reduction: Reduced catechol derivatives
Substitution: Halogenated or nitrated catechol derivatives
科学研究应用
4-Hydroxy-3-((trimethylammonio)methyl)catechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a component in drug delivery systems.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Hydroxy-3-((trimethylammonio)methyl)catechol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses to external stimuli.
相似化合物的比较
4-Hydroxy-3-((trimethylammonio)methyl)catechol can be compared with other similar compounds, such as:
Catechol: The parent compound, catechol, lacks the trimethylammonio group and has different chemical and biological properties.
Dopamine: A neurotransmitter with a similar catechol structure but with an amine group instead of the trimethylammonio group.
Norepinephrine: Another neurotransmitter with a catechol structure, but with an additional hydroxyl group and an amine group.
The uniqueness of this compound lies in its trimethylammonio group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPGQPPNPZUPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC(=C1O)O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159662-73-4 | |
| Record name | 4-Hydroxy-3-((trimethylammonio)methyl)catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159662734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)





![4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B63804.png)




